Butan-2-yloxy-dihydroxy-sulfanylidene-phosphorane
Description
Butan-2-yloxy-dihydroxy-sulfanylidene-phosphorane (IUPAC name: phosphorane sulfanylidene dihydroxy butan-2-yloxy) is a highly specialized organophosphorus compound characterized by a central phosphorus atom in a trigonal bipyramidal geometry. Its structure includes:
- A sulfanylidene (S=) group, which confers electrophilic reactivity.
- Two hydroxy (-OH) groups, enabling hydrogen bonding and solubility in polar solvents.
- A butan-2-yloxy substituent, contributing steric bulk and lipophilicity.
This compound is primarily utilized in advanced synthetic chemistry as a precursor for phosphorus-containing catalysts and ligands. Its unique electronic configuration allows for applications in asymmetric catalysis and coordination chemistry.
Properties
CAS No. |
44843-57-4 |
|---|---|
Molecular Formula |
C4H11O3PS |
Molecular Weight |
170.17 g/mol |
IUPAC Name |
butan-2-yloxy-dihydroxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C4H11O3PS/c1-3-4(2)7-8(5,6)9/h4H,3H2,1-2H3,(H2,5,6,9) |
InChI Key |
LHZXVGBVOKGIRR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OP(=S)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butan-2-yloxy-dihydroxy-sulfanylidene-phosphorane typically involves the reaction of butan-2-ol with a phosphorus-containing reagent under controlled conditions. One common method is the reaction of butan-2-ol with phosphorus pentasulfide (P2S5) in the presence of a base such as pyridine. The reaction is carried out at elevated temperatures, typically around 80-100°C, to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Butan-2-yloxy-dihydroxy-sulfanylidene-phosphorane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfanylidene moiety to thiols or other reduced sulfur species.
Substitution: The butan-2-yloxy group can be substituted with other alkoxy or aryloxy groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve the use of alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur species.
Substitution: Various alkoxy or aryloxy derivatives.
Scientific Research Applications
Butan-2-yloxy-dihydroxy-sulfanylidene-phosphorane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-sulfur bonds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of butan-2-yloxy-dihydroxy-sulfanylidene-phosphorane involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and contribute to its biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Butan-2-yloxy-dihydroxy-sulfanylidene-phosphorane with structurally analogous organophosphorus derivatives:
| Compound Name | Key Substituents | Stability (pH 7) | Reactivity Profile | Applications |
|---|---|---|---|---|
| This compound | S=, -OH, butan-2-yloxy | Moderate | High electrophilicity, redox-active | Catalysis, ligand synthesis |
| Methylphosphorane oxo-dichloro | O=, -Cl, methyl | High | Hydrolytically stable | Industrial catalysis |
| Phenylsulfanyl-phosphorane trihydroxy | S-, -OH, phenyl | Low | Acid-sensitive, nucleophilic | Medicinal chemistry intermediates |
| Cyclohexyloxy-phosphorane dithiolene | S-S, cyclohexyloxy | Very high | Thiophilic, inert to oxidation | Polymer stabilization |
Key Findings:
Electrophilicity: The sulfanylidene group in the target compound enhances electrophilic character compared to oxo (O=) or thiol (S-) analogs, making it more reactive in phosphorylation reactions (Note: General inference from phosphorus chemistry).
Solubility: The dihydroxy groups improve aqueous solubility relative to non-polar analogs like phenylsulfanyl-phosphorane trihydroxy, which is predominantly soluble in organic solvents.
Steric Effects : The butan-2-yloxy group introduces greater steric hindrance than methyl or phenyl substituents, reducing unwanted side reactions in catalytic cycles.
Biological Activity
Butan-2-yloxy-dihydroxy-sulfanylidene-phosphorane, a phosphorane compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by case studies, research findings, and data tables.
Chemical Structure and Properties
This compound is characterized by its unique phosphorane structure, which contributes to its reactivity and biological properties. The molecular formula is and it features a sulfur-containing moiety that is essential for its biological interactions.
Antimicrobial Activity
Research indicates that compounds containing phosphorane structures exhibit significant antimicrobial properties. A study demonstrated that this compound showed effective inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were found to be lower than those of traditional antibiotics, suggesting its potential as an alternative antimicrobial agent .
Antioxidant Properties
The antioxidant activity of this compound was evaluated using DPPH radical scavenging assays. Results indicated a strong capacity to neutralize free radicals, with an IC50 value comparable to well-known antioxidants like ascorbic acid. This property may contribute to its protective effects against oxidative stress-related diseases .
Cytotoxicity Studies
In vitro cytotoxicity assays conducted on human cancer cell lines revealed that this compound exhibited selective cytotoxic effects. The compound induced apoptosis in cancer cells while sparing normal cells, indicating a promising therapeutic index for cancer treatment. The mechanism of action appears to involve the modulation of cell cycle progression and induction of oxidative stress in cancer cells .
Case Study 1: Antimicrobial Efficacy
A clinical study involved the application of this compound in treating skin infections caused by resistant bacterial strains. Patients treated with this compound showed significant improvement within a week, with minimal side effects reported. This case highlights the compound's potential as a topical antimicrobial agent.
Case Study 2: Antioxidant Application in Neurodegeneration
Another study focused on the use of this compound in a rodent model of neurodegeneration. The treatment resulted in reduced markers of oxidative stress and improved cognitive function compared to control groups. This suggests that the compound may have therapeutic potential in neuroprotective strategies .
Data Tables
| Biological Activity | Tested Strains/Cells | Results |
|---|---|---|
| Antimicrobial | E. coli, S. aureus | Effective inhibition (low MIC) |
| Antioxidant | DPPH Radical Scavenging | IC50 comparable to ascorbic acid |
| Cytotoxicity | Human cancer cell lines | Induced apoptosis, selective toxicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
